Tolfenamic Acid

Veterinary Pharmacology Cyclooxygenase NSAID Selectivity

Tolfenamic Acid (TA) delivers distinct COX-2-preferential inhibition (IC50=3.53 µg/mL in canine cells) unmatched by carprofen or ketoprofen. With ~85% oral bioavailability, rapid absorption, and 0% discontinuation in 6-month studies (vs 16% for indomethacin), TA ensures model integrity. Its off-target Sp1/Sp4/c-Met downregulation enables oncology research. Choose TA over generic fenamates for accurate dose extrapolation and reproducible results.

Molecular Formula C14H12ClNO2
Molecular Weight 261.70 g/mol
CAS No. 13710-19-5
Cat. No. B1682398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolfenamic Acid
CAS13710-19-5
SynonymsBifenac
Clotam
GEA 6414
N-(3-chloro-2-methylphenyl)anthranilic acid
N-(3-chloro-o-tolyl)anthranilic acid
Rociclyn
tolfenamic acid
Molecular FormulaC14H12ClNO2
Molecular Weight261.70 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O
InChIInChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)
InChIKeyYEZNLOUZAIOMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>39.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolfenamic Acid (CAS 13710-19-5): Fenamate-Class NSAID with Quantifiable COX-2 Selectivity and Divergent Pharmacological Profile for Targeted Scientific Procurement


Tolfenamic acid (TA, CAS 13710-19-5) is an anthranilic acid derivative belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis . Unlike many conventional NSAIDs, TA demonstrates preferential inhibition of the COX-2 isoenzyme over COX-1 in specific in vitro models [2], a selectivity profile that distinguishes it from non-selective fenamates and other NSAIDs. Beyond COX inhibition, TA exhibits a unique polypharmacology, including potent inhibition of specific prostanoid-independent polymorphonuclear leukocyte (PMN) functions and modulation of transcription factors such as Sp proteins, activities not uniformly shared by its class analogs [3].

Why Generic Fenamate Substitution is Inadvisable: Quantified In-Class Differences in Potency, Target Selectivity, and Safety Profile for Tolfenamic Acid


Assuming pharmacological equivalence within the fenamate class (e.g., mefenamic acid, flufenamic acid) or with other NSAIDs for research and veterinary procurement introduces significant scientific and economic risk due to quantifiable, divergent in vitro and in vivo performance characteristics. Tolfenamic acid (TA) exhibits distinct, non-interchangeable profiles in COX-2 selectivity [1], antipyretic potency [2], modulation of leukocyte function [3], and human tolerability in specific conditions [4] compared to its closest analogs. Data show TA is up to 8-fold more potent as an antipyretic than mefenamic acid [2] and displays a unique safety-tolerability profile versus indomethacin in clinical settings [4]. Furthermore, its selective inhibition of platelet-activating factor (PAF) synthesis in leukocytes is not a class-wide effect, with TA being 1.4-fold more potent than the nearest fenamate comparator [3]. Relying on a cheaper or more accessible fenamate analog without considering these quantitative differentiators can lead to failed experiments, inaccurate dose extrapolations, and compromised model validity. The following evidence substantiates the critical necessity for compound-specific selection.

Quantitative Evidence Guide for Tolfenamic Acid (CAS 13710-19-5): Head-to-Head Comparative Data for Informed Scientific Selection


In Vitro COX-2 Selectivity: Tolfenamic Acid vs. Meloxicam, Carprofen, and Ketoprofen in Canine Monocyte/Macrophage Cells

In a direct comparative study using a canine monocyte/macrophage cell line, Tolfenamic Acid (TA) was identified as a preferential COX-2 inhibitor. Its COX-1:COX-2 inhibitory ratio was determined, and its profile was compared directly against meloxicam, carprofen, and ketoprofen [1]. Unlike carprofen and ketoprofen, which showed near-equipotent inhibition of both COX isoforms, TA was one of only two drugs in the panel (alongside meloxicam) to demonstrate selectivity for COX-2 [1]. This selectivity profile is a key differentiator for studies where minimizing COX-1-related gastrointestinal or renal effects is a critical parameter.

Veterinary Pharmacology Cyclooxygenase NSAID Selectivity

Quantified In Vivo Antipyretic Potency: Tolfenamic Acid Exhibits 8-Fold Superiority Over Mefenamic Acid in Pediatric Clinical Trial

A head-to-head clinical study in 87 febrile children directly compared the antipyretic activity of three fenamates. Tolfenamic Acid (TA) was found to be the most potent agent [1]. This in vivo potency difference translates into significantly lower optimal therapeutic doses, which is a critical consideration for procurement and formulation development.

Clinical Pharmacology Antipyresis Pediatrics

In Vitro Inhibition of Leukocyte PAF Synthesis and Migration: Tolfenamic Acid Shows Superior Potency Among Fenamates

A comparative in vitro study assessed the ability of various NSAIDs, including four fenamates (flufenamic, meclofenamic, mefenamic, and tolfenamic acid), to inhibit human polymorphonuclear leukocyte (PMN) functions. Among the fenamates, Tolfenamic Acid (TA) and meclofenamic acid were the most potent inhibitors of platelet-activating factor (PAF) synthesis, with TA exhibiting a numerically lower IC50 [1]. This activity was observed at therapeutically relevant micromolar concentrations, distinguishing fenamates from other NSAIDs like piroxicam and paracetamol, which were inactive in this assay up to 300 μM [1].

Immunopharmacology Leukocyte Biology Inflammation

Clinical Tolerability Advantage: Lower Discontinuation Rate for Tolfenamic Acid vs. Indomethacin in Ankylosing Spondylarthritis

In a 6-month, double-blind, randomized clinical trial involving 50 patients with ankylosing spondylarthritis, Tolfenamic Acid (600 mg daily) demonstrated a significantly better gastrointestinal tolerability profile compared to indomethacin (75 mg daily) [1]. This directly translated into improved patient adherence, a critical factor in long-term disease management studies.

Rheumatology Clinical Trial Drug Safety

Rapid Absorption and High Oral Bioavailability: Human Pharmacokinetics of Tolfenamic Acid as a Basis for Efficient In Vivo Dosing

Human pharmacokinetic data indicate that Tolfenamic Acid (TA) is absorbed quickly and almost completely after oral administration, achieving high bioavailability with a low first-pass metabolism [1]. This profile ensures rapid onset of action and predictable systemic exposure, which is advantageous for both clinical and preclinical research applications. The rapid tablet formulation further enhances this profile, doubling the peak plasma concentration and halving the time to reach it compared to a standard capsule [2].

Pharmacokinetics ADME Bioavailability

Preferential COX-2 Inhibition in Canine Cells: IC50 Values Quantify Selectivity Over COX-1

Quantitative in vitro data confirms the selective COX-2 inhibitory profile of Tolfenamic Acid (TA). In a canine monocyte/macrophage cell line (DH82), TA demonstrated a clear preference for inhibiting COX-2 activity with no measurable effect on COX-1 at concentrations up to 51.2 µg/mL . This provides a numerical basis for its classification as a COX-2-selective NSAID in this species, distinguishing it from non-selective agents.

Veterinary Pharmacology COX Selectivity Enzyme Inhibition

Procurement-Guided Application Scenarios for Tolfenamic Acid: Research and Industrial Use Cases Based on Quantitative Differentiation


Veterinary Pharmacology Research: A Defined COX-2 Preferential Inhibitor for Canine In Vitro Models

Procure Tolfenamic Acid as a reference COX-2-preferential inhibitor for in vitro studies in canine species. Unlike carprofen or ketoprofen which lack clear isoform selectivity in canine cells, Tolfenamic Acid provides a well-characterized profile (COX-2 IC50 = 3.53 µg/mL, no COX-1 effect at >51.2 µg/mL) . This ensures your results are attributable to specific COX-2 pathway modulation, enhancing the scientific validity of your inflammation and pain research models. This application is directly supported by quantitative selectivity data derived from canine monocyte/macrophage cell assays [1].

In Vivo Analgesic & Anti-Inflammatory Model: Maximizing Bioavailability and Minimizing Dosing Complexity

Select Tolfenamic Acid for rodent or other preclinical in vivo models where high, reliable oral bioavailability and rapid absorption are critical to minimize the required compound quantity and ensure consistent pharmacokinetic exposure. With a human oral bioavailability of ~85% and a rapid-release tablet technology achieving a 90% higher Cmax in half the time compared to standard formulations [2], TA offers significant practical advantages over less bioavailable fenamates like mefenamic acid. This reduces procurement costs and simplifies dosing protocols [3].

Cancer Research: Targeting Sp Transcription Factors and c-Met Expression

Procure Tolfenamic Acid for oncology research programs focused on downregulating Sp1, Sp4, and c-Met expression. This is a differentiated, off-target mechanism not shared by all NSAIDs. Studies have shown TA's activity in suppressing c-Met in esophageal cancer cell lines (BE3, SKGT5) . This provides a specific, mechanistically distinct tool compound for exploring anti-cancer pathways independent of COX inhibition, justifying its selection over other NSAIDs for these specific molecular pharmacology studies.

Long-Term In Vivo Disease Model: Ensuring Cohort Retention Through a Favorable GI Tolerability Profile

For extended studies (e.g., 6-month models of chronic inflammation or arthritis), Tolfenamic Acid should be prioritized over comparators like indomethacin. Clinical data directly demonstrates a 0% treatment discontinuation rate for TA due to adverse effects over a 6-month period, compared to a 16% discontinuation rate for indomethacin due to gastrointestinal complications [4]. This superior tolerability profile in human studies suggests a higher probability of maintaining cohort integrity and statistical power in long-term animal studies, reducing the need for subject replacement and saving on associated costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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